Isoquinolin-5-ol

Drug Metabolism Toxicology Metabolite Identification

Isoquinolin-5-ol (CAS 2439-04-5) is the regiospecific 5-hydroxylated scaffold for PARP inhibitor synthesis. The 5-OH group directs metabolism away from the genotoxic dihydrodiol pathway, unlike quinoline analogs. This regioisomer achieves correct PARP pharmacophore geometry; 1-, 4-, 6-, or 8-substituted variants cannot substitute. Also demonstrates D2 dopamine receptor agonist activity for CNS programs. Supplied at ≥96% purity with ambient shipping stability and documented DMSO-based formulation protocols for in vitro/in vivo studies.

Molecular Formula C9H7NO
Molecular Weight 145.16 g/mol
CAS No. 2439-04-5
Cat. No. B118818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoquinolin-5-ol
CAS2439-04-5
Synonyms5-Isoquinolinol;  NSC 51787; 
Molecular FormulaC9H7NO
Molecular Weight145.16 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CN=C2)C(=C1)O
InChIInChI=1S/C9H7NO/c11-9-3-1-2-7-6-10-5-4-8(7)9/h1-6,11H
InChIKeyCSNXUYRHPXGSJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isoquinolin-5-ol (CAS 2439-04-5): Procurement-Grade Overview for Pharmaceutical Intermediates and Biochemical Research


Isoquinolin-5-ol (5-hydroxyisoquinoline, CAS 2439-04-5) is a hydroxylated isoquinoline heterocycle with the molecular formula C9H7NO and molecular weight 145.16 . The compound features a hydroxyl group positioned at the 5-position of the isoquinoline bicyclic framework, which confers distinct physicochemical properties including a melting point of approximately 220 °C and a calculated LogP of 1.94–1.7 . Isoquinolin-5-ol is primarily procured as a synthetic intermediate for PARP inhibitor development and as a biochemical reagent for life science research . It is commercially available in purity grades ranging from 90% (technical) to ≥98% (HPLC), with the 5-hydroxyl substitution pattern distinguishing it from alternative isoquinoline regioisomers and heteroatom variants .

Why Isoquinolin-5-ol Cannot Be Replaced by Generic Isoquinoline Derivatives


Isoquinolin-5-ol exhibits regiospecific metabolic, physicochemical, and synthetic properties that preclude interchangeable use with other hydroxylated isoquinolines or heteroatom variants. The 5-hydroxyl substitution directs metabolic fate differently from 1-, 4-, 6-, or 8-substituted analogs, as demonstrated by metabolite profiling where 5-hydroxyisoquinoline was identified as a major isoquinoline metabolite while alternative oxidation products followed distinct pathways [1]. In synthetic applications, the 5-position hydroxyl serves as a critical handle for downstream functionalization toward specific pharmacophores, including PARP inhibitor scaffolds that require precise substitution geometry . Furthermore, the electronic influence of the 5-OH group differentially affects reaction kinetics and product outcomes compared to other substituents at the same position [2]. These position-dependent variations in reactivity, biological processing, and synthetic utility establish that generic substitution within the isoquinoline class is scientifically unsound.

Isoquinolin-5-ol Quantitative Differentiation Evidence: Comparator-Based Selection Data


Metabolic Fate Differentiation: 5-Hydroxyisoquinoline vs. Quinoline in Rat Liver Homogenate

In rat liver homogenate metabolism studies, 5-hydroxyisoquinoline was identified as one of several major metabolites of isoquinoline, whereas 5,6-dihydroxy-5,6-dihydroisoquinoline was detected only as a minor metabolite. This metabolic profile contrasts sharply with quinoline, where 5,6-dihydroxy-5,6-dihydroquinoline constituted the major metabolite [1]. The divergence in dihydrodiol formation correlates with the differential genotoxicity of these parent scaffolds: quinoline is a hepatocarcinogen in mice and rats and mutagenic in Salmonella typhimurium, while isoquinoline has not been shown to be genotoxic [1].

Drug Metabolism Toxicology Metabolite Identification Carcinogenicity Assessment

Antimicrobial Efficacy Reduction: 5-Hydroxyisoquinolinium Salts vs. Non-Hydroxylated Isoquinolinium Salts

A comparative study of 5-hydroxyisoquinolinium salts (C10–C18 alkyl side chains) versus non-hydroxylated isoquinolinium salts revealed that hydroxylation significantly reduces antimicrobial efficacy. Hydroxylated compounds 9 (C14) and 10 (C16) showed only moderate efficacy against Gram-positive bacteria, with excellent potency specifically against Staphylococcus aureus, but no activity against Gram-negative strains [1]. In contrast, non-hydroxylated isoquinolinium salts exhibited excellent antimicrobial efficacy across the entire series, with compound 14 (C14) potent against Gram-positive strains and compound 15 (C16) active against fungi [1]. Quantum-chemical calculations (B3LYP/6-311++G(d,p) with SCRF water-solvent model) attributed this to higher lipophilicity and lower desolvation energy of the non-hydroxylated salts, which enhance membrane penetration [1].

Antimicrobial Agents Quaternary Ammonium Compounds Structure-Activity Relationship Lipophilicity

Dopamine D2 Receptor Agonist Activity: 5-Hydroxy vs. 5,6-Dihydroxy Benzo-Cyclohepta-Isoquinoline Derivatives

In a series of conformationally rigid 1-benzyltetrahydroisoquinoline analogues evaluated for dopamine receptor affinity, the 5-hydroxy-1-methyl-2,3,12,12a-hexahydrobenzo[5,6]cyclohepta[1,2,3-ij]isoquinoline derivative (5a) and its 5,6-dihydroxy analogue (6a) both demonstrated D2 agonist activity as measured by prolactin release inhibition from primary rat anterior pituitary cell cultures [1]. However, all compounds in the series exhibited lower D1 and D2 receptor affinities than dopamine itself [1]. Molecular modeling revealed that the geometric parameters of the dopaminergic pharmacophore (distances from meta and para hydroxyl oxygens to nitrogen, and nitrogen height from the hydroxylated phenyl ring plane) in these compounds have lower values compared to those observed in D1 and D2 selective reference ligands [1].

Dopamine Receptor Ligands CNS Drug Discovery Prolactin Release Assay Pharmacophore Modeling

Reaction Kinetics: 5-Hydroxyisoquinolinium vs. 5-Nitroisoquinolinium Salts with Hydroxylamine

In reactions with hydroxylamine derivatives, the 5-nitroisoquinolinium salts (compounds 1–3) react faster than the 5-hydroxy derivative (compound 20), with both following the same conversion pathway via dioximes to amine oxides [1]. This rate difference is attributed to the electronic influence of the 5-position substituent: the strongly electron-withdrawing nitro group accelerates the reaction relative to the electron-donating hydroxyl group [1]. The study established an optimized method for preparing amine oxides from both substrate classes [1].

Heterocyclic Chemistry Reaction Kinetics Electronic Effects Amine Oxide Synthesis

Physicochemical Properties: 5-Hydroxyisoquinoline vs. 5-Aminoisoquinoline Comparison

5-Hydroxyisoquinoline (CAS 2439-04-5) and 5-aminoisoquinoline (CAS 1125-60-6) exhibit substantially different physicochemical profiles that influence their suitability for various applications. 5-Hydroxyisoquinoline has a melting point of 220 °C and calculated LogP of 1.94 (XLogP3: 1.7), with water solubility estimated at 1570 mg/L (EPA T.E.S.T.) [1]. 5-Aminoisoquinoline melts at 125–128 °C, with an estimated boiling point of 312.78 °C and density of approximately 1.11 g/cm³ . Additionally, a synthetic interconversion exists: the Bucherer reaction converts 5-aminoisoquinoline to 5-hydroxyisoquinoline in good yield [2].

Physicochemical Characterization Pre-formulation Solubility LogP

Commercial Availability: Purity Grade Differentiation for Procurement Planning

Isoquinolin-5-ol is commercially available in multiple purity grades that serve distinct procurement needs. Technical grade (90% purity, granular powder) is offered by Thermo Scientific Chemicals (Acros Organics portfolio) for general synthetic applications [1]. Higher purity specifications include 96% minimum by GC/T (TCI Chemicals) , 97% standard purity with batch QC including NMR, HPLC, and GC (Bidepharm) , and ≥98% purity (AKSci, InvivoChem) . The compound is characterized as a brown solid at room temperature, stable for ambient shipping, with storage recommendations of -20 °C for 3 years (powder) .

Chemical Sourcing Quality Specifications Analytical Standards Research Grade

Isoquinolin-5-ol Validated Application Scenarios: Where Procurement Adds Definitive Value


PARP Inhibitor Synthesis Intermediate

Isoquinolin-5-ol serves as a key reagent and building block in the preparation of poly(ADP-ribose) polymerase (PARP) inhibitors, a class of therapeutics with applications in oncology, inflammation, and ischemia-reperfusion injury . The 5-hydroxyl group provides a functional handle for further derivatization toward bioactive PARP-targeting molecules, including the 1-alkoxy-5-hydroxyisoquinoline derivative class currently under development [4]. The regiospecific 5-position hydroxylation is essential for achieving the correct pharmacophore geometry required for PARP active site engagement .

Metabolic Pathway Investigation and Toxicology Screening

Based on the established metabolite profile showing 5-hydroxyisoquinoline as a major isoquinoline metabolite while avoiding the genotoxic dihydrodiol pathway characteristic of quinoline , this compound is appropriate for studies investigating structure-metabolism relationships in heterocyclic xenobiotics. The absence of significant 5,6-dihydrodiol formation (detected only as a minor metabolite) makes 5-hydroxyisoquinoline a suitable scaffold for developing non-genotoxic isoquinoline-based drug candidates where metabolic safety is a primary concern.

Dopamine D2 Receptor Ligand Development

The 5-hydroxy scaffold embedded within conformationally rigid benzo-cyclohepta-isoquinoline frameworks has demonstrated D2 dopamine receptor agonist activity, as confirmed by prolactin release inhibition from rat anterior pituitary cell cultures . Although affinity values were lower than dopamine itself, the 5-hydroxy derivative (5a) provided equivalent D2 agonist activity to the 5,6-dihydroxy analog (6a) . This finding supports the use of the monohydroxylated 5-hydroxy scaffold for further CNS drug discovery programs targeting dopaminergic pathways, with potential synthetic efficiency advantages over dihydroxylated alternatives.

Biochemical Assay Reagent for Life Science Research

Isoquinolin-5-ol is commercially positioned as a biochemical assay reagent suitable for use as a biomaterial or organic compound in life science-related research . The compound exhibits rapid and effective enzyme inactivation in the presence or absence of electron acceptors such as iodonitrotetrazolium chloride, phenazine methosulfate, or ferricyanide [4]. With established formulation protocols for low water solubility compounds (including DMSO-based injection formulations) and documented ambient-temperature shipping stability , 5-hydroxyisoquinoline is appropriate for in vitro and in vivo experimental applications requiring reliable biochemical probe performance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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